molecular formula C9H5BrF6 B14857907 3,4-Bis(trifluoromethyl)benzyl bromide

3,4-Bis(trifluoromethyl)benzyl bromide

Cat. No.: B14857907
M. Wt: 307.03 g/mol
InChI Key: OTMDLXNMTOPZNF-UHFFFAOYSA-N
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Description

3,4-Bis(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H5BrF6. It is a derivative of benzyl bromide, where two trifluoromethyl groups are attached to the benzene ring at the 3 and 4 positions. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Bis(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common approach involves the bromination of 3,4-bis(trifluoromethyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and stringent reaction controls to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl azides, benzyl thiocyanates, and benzyl ethers.

    Oxidation: Products include benzyl alcohols and carboxylic acids.

    Reduction: The primary product is benzyl hydride.

Scientific Research Applications

3,4-Bis(trifluoromethyl)benzyl bromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-bis(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile. The bromine atom is highly susceptible to nucleophilic attack, making the compound a versatile intermediate in various chemical reactions. The trifluoromethyl groups enhance the electrophilicity of the benzyl carbon, facilitating reactions with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(trifluoromethyl)benzyl bromide is unique due to the presence of two trifluoromethyl groups at specific positions on the benzene ring. This structural feature imparts distinct electronic properties, making it highly reactive and suitable for specialized applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C9H5BrF6

Molecular Weight

307.03 g/mol

IUPAC Name

4-(bromomethyl)-1,2-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H5BrF6/c10-4-5-1-2-6(8(11,12)13)7(3-5)9(14,15)16/h1-3H,4H2

InChI Key

OTMDLXNMTOPZNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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